Diethyl (2-oxopropyl)phosphonate

Catalog No.
S702495
CAS No.
1067-71-6
M.F
C7H15O4P
M. Wt
194.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-oxopropyl)phosphonate

CAS Number

1067-71-6

Product Name

Diethyl (2-oxopropyl)phosphonate

IUPAC Name

1-diethoxyphosphorylpropan-2-one

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

InChI

InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3

InChI Key

RSAFKRSMGOSHRK-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)C)OCC

Synonyms

Diethyl Ester P-(2-Oxopropyl)-phosphonic Acid; Diethyl Ester Acetonyl-phosphonic Acid; 1-Diethoxyphosphinyl-2-propanone; 2-Oxopropylphosphonic Acid Diethyl Ester; Diethyl (2-Oxopropyl)phosphonate; Diethyl (Acetylmethyl)phosphonate; Diethyl 2-Oxopropa

Canonical SMILES

CCOP(=O)(CC(=O)C)OCC

The exact mass of the compound Diethyl (2-oxopropyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408852. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6) is a liquid β-ketophosphonate primarily procured as a highly efficient Horner-Wadsworth-Emmons (HWE) reagent for the synthesis of α,β-unsaturated ketones. With a boiling point of 126 °C at 9 mmHg and a density of 1.01 g/mL, it offers excellent handling characteristics for both bench-scale and process-scale chemistry . In industrial and complex synthetic workflows, it is prioritized over traditional Wittig reagents because it generally delivers superior stereocontrol and generates water-soluble diethyl phosphate byproducts, fundamentally streamlining downstream purification by eliminating the need for complex chromatography [1].

Substituting Diethyl (2-oxopropyl)phosphonate with traditional Wittig equivalents, such as triphenyl(2-oxopropylidene)phosphorane, introduces severe process bottlenecks. Wittig reactions generate stoichiometric amounts of triphenylphosphine oxide (TPPO), a highly lipophilic byproduct that frequently co-elutes with target molecules and necessitates solvent-intensive silica gel chromatography [1]. Furthermore, attempting to bypass phosphorus chemistry entirely via simple aldol condensation with acetone typically results in intractable mixtures of self-condensation products and poor regiocontrol. Diethyl (2-oxopropyl)phosphonate bypasses these issues by providing strict regiocontrol and yielding a water-soluble diethyl phosphate byproduct that is easily removed via simple aqueous workup, making it an indispensable reagent for clean, scalable olefination [2].

Downstream Purification Efficiency in Olefination

At process scale, the removal of phosphorus byproducts is a major cost driver. Diethyl (2-oxopropyl)phosphonate undergoes HWE olefination to yield diethyl phosphate, which is highly water-soluble and easily removed via aqueous extraction. In contrast, the equivalent Wittig reagent, triphenyl(2-oxopropylidene)phosphorane, produces triphenylphosphine oxide (TPPO), requiring extensive chromatography [1].

Evidence DimensionByproduct Partitioning and Removal Method
Target Compound DataYields water-soluble diethyl phosphate; removed via simple aqueous wash
Comparator Or BaselineTriphenyl(2-oxopropylidene)phosphorane yields highly lipophilic TPPO; requires solvent-intensive chromatography
Quantified DifferenceEliminates 100% of silica gel chromatography requirements for phosphorus byproduct removal
ConditionsStandard olefination of aldehydes at process scale

Eliminates the need for costly, solvent-heavy chromatography at scale, directly reducing manufacturing cycle times and solvent waste.

Chemoselectivity in Highly Functionalized Aldehyde Olefination

When reacting with highly functionalized, sensitive aldehydes (e.g., MOM-protected 5-formyl-3,5-dimethylthiotetronic acid), the choice of phosphonate dictates the reaction pathway. Diethyl (2-oxopropyl)phosphonate cleanly provides the desired conjugated trans-enone. However, substitution with α-branched β-ketophosphonates completely diverts the reaction to a deformylation pathway, yielding 0% of the target olefin [1].

Evidence DimensionOlefination vs. Deformylation Pathway
Target Compound DataClean conversion to conjugated trans-enone (e.g., compound 14)
Comparator Or Baselineα-branched β-ketophosphonates result in complete diversion to deformylation byproduct
Quantified Difference100% pathway shift from deformylation to desired olefination
ConditionsReaction with MOM-protected 5-formyl-3,5-dimethylthiotetronic acid using DIPEA/LiCl

Ensures predictable reactivity and prevents the destruction of high-value, sensitive aldehyde intermediates during late-stage synthesis.

Phase-Transfer Compatibility for Base-Sensitive Substrates

Traditional HWE olefination often relies on strong bases like NaH, which can degrade sensitive substrates. Diethyl (2-oxopropyl)phosphonate is highly effective under mild phase-transfer conditions (aqueous K2CO3 / Bu4NHSO4), providing an 80% isolated yield of azido enones, whereas standard NaH/THF conditions resulted in only a 5% yield due to substrate incompatibility[1].

Evidence DimensionHWE Olefination Yield
Target Compound Data80% isolated yield of azido enone under phase-transfer conditions
Comparator Or Baseline5% yield under standard NaH / THF conditions
Quantified Difference16-fold increase in isolated yield
ConditionsReaction with heptadecanal and base-sensitive azido-alkyl chains (Lanopylin B1 synthesis)

Allows procurement of this reagent for use in mild, scalable phase-transfer conditions when traditional harsh bases destroy the substrate.

Precursor Efficiency for Diazo-Transfer Reagents

Diethyl (2-oxopropyl)phosphonate serves as a highly efficient precursor for the synthesis of diethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent precursor). Standard diazo transfer with tosyl azide yields the product in 93% isolated yield and 97% purity, providing a stable, storable intermediate for downstream terminal alkyne synthesis[1].

Evidence DimensionIsolated Yield of Diazo Intermediate
Target Compound Data93% isolated yield, 97% purity of diethyl (1-diazo-2-oxopropyl)phosphonate
Comparator Or BaselineGeneric multi-step alkyne synthesis precursors (Lower overall conversion)
Quantified DifferenceProvides near-quantitative conversion to a bench-stable diazo reagent
ConditionsDiazo transfer using tosyl azide and NaH in toluene at 0 °C

Provides a highly efficient, stable, and scalable starting material for the generation of Seyferth-Gilbert homologation reagents.

Process-Scale Synthesis of α,β-Unsaturated Ketones

Diethyl (2-oxopropyl)phosphonate is the reagent of choice for industrial olefination where avoiding triphenylphosphine oxide (TPPO) chromatography is a strict manufacturing requirement. Its ability to generate water-soluble byproducts streamlines downstream processing, significantly reducing solvent waste and cycle times [1].

Late-Stage Natural Product Olefination

In the total synthesis of complex molecules like thiolactomycin derivatives and Lanopylin B1, this compound is selected for its high chemoselectivity. It successfully drives olefination without triggering deformylation of sensitive aldehydes and performs excellently under mild phase-transfer conditions that preserve base-sensitive moieties [1],[2].

In-situ Generation of Diazo Reagents for Alkyne Synthesis

Procured as a stable, bulk-storable precursor, it is utilized for the high-yielding synthesis of diethyl (1-diazo-2-oxopropyl)phosphonate. This enables the efficient execution of Seyferth-Gilbert homologations, converting aldehydes to terminal alkynes in pharmaceutical discovery workflows [3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1067-71-6

Wikipedia

Diethyl (2-oxopropyl)phosphonate

Dates

Last modified: 08-15-2023

Explore Compound Types